N-Bromosaccharin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

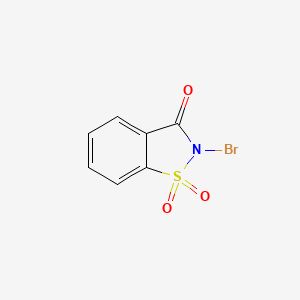

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRADPXNAURXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189350 | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35812-01-2 | |

| Record name | N-Bromosaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Bromosaccharin from Sodium Saccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Bromosaccharin, a valuable reagent in organic synthesis, starting from sodium saccharin (B28170). This document details a green and efficient synthetic protocol, presents key quantitative data, and includes detailed experimental procedures. Furthermore, it visualizes the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is a stable, crystalline solid that serves as an effective electrophilic brominating agent and a mild oxidant in a variety of organic transformations. Its applications are widespread in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of this compound from the readily available and non-toxic sodium saccharin is a common and practical approach. This guide focuses on a modern, environmentally friendly method that avoids the use of hazardous elemental bromine.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from sodium saccharin via the green oxidative bromination method.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Sodium Saccharin | 1 equivalent | [1] |

| Potassium Bromide (KBr) | 1 equivalent | [1] |

| Sodium Carbonate (Na₂CO₃) | 0.5 equivalents | [1] |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 1 equivalent | [1] |

| Reaction Conditions | ||

| Solvent | Water | [1] |

| Temperature | 0 °C for addition, then room temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Product | ||

| This compound | ||

| Yield | 64% | [1] |

| Purity | >99% (by iodometric titration) | [1] |

| Melting Point | 165-167 °C | [1] |

| Spectroscopic Data | ||

| Infrared (IR) ν (cm⁻¹) | 3094 (C-H, aromatic), 1709 (C=O), 1352 (SO₂, asymmetric), 1180 (SO₂, symmetric) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 7.8-8.1 (m, 4H, aromatic protons) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~120-140 (aromatic carbons), ~160 (C=O) |

Experimental Protocol: Green Synthesis of this compound

This protocol is adapted from a literature procedure that emphasizes environmental safety and ease of execution.[1]

Materials:

-

Sodium saccharin (C₇H₄NNaO₃S)

-

Potassium bromide (KBr)

-

Sodium carbonate (Na₂CO₃)

-

Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve sodium saccharin (10.25 g, 50 mmol), potassium bromide (6.00 g, 50 mmol), and sodium carbonate (2.65 g, 25 mmol) in 250 mL of distilled water.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of Oxidant: In a separate beaker, prepare a solution of Oxone® (30.75 g, 50 mmol) in 30 mL of distilled water.

-

Reaction Initiation: Slowly add the Oxone® solution to the stirred, cooled solution of sodium saccharin over a period of 10-15 minutes. Maintain the temperature at or below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. A white precipitate of this compound will form over time.

-

Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with two portions of cold distilled water (2 x 25 mL) to remove any unreacted salts.

-

Drying: Dry the purified this compound in a desiccator under vacuum to a constant weight.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Oxone® is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

-

The reaction should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

The following diagram illustrates the chemical transformation from sodium saccharin to this compound. The reaction proceeds via an in-situ generation of an electrophilic bromine species from potassium bromide by the oxidizing agent, Oxone®.

Caption: Synthesis of this compound from Sodium Saccharin.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Experimental Workflow for this compound Synthesis.

Alternative Synthesis Method

An alternative, though less "green," method for the synthesis of this compound involves the use of bromine chloride (BrCl). This method can also produce high yields of the product. The bromine chloride is typically generated in situ by the reaction of a bromide salt with an oxidizing agent in the presence of a chloride source. While effective, this method requires the handling of more hazardous reagents compared to the Oxone®-based procedure.

Conclusion

The synthesis of this compound from sodium saccharin is a well-established and important transformation in organic chemistry. The presented green chemistry approach offers a safe, efficient, and environmentally conscious alternative to traditional methods. The detailed protocol and visualizations provided in this guide are intended to support researchers and professionals in the successful and safe execution of this synthesis. The high purity and good yield of the final product make this method particularly attractive for applications in drug development and fine chemical synthesis.

References

A Technical Guide to the Green Synthesis of N-Bromosaccharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of green synthesis methods for N-Bromosaccharin, a versatile reagent in organic synthesis. The document focuses on environmentally benign approaches that minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the adoption of these sustainable practices in research and development.

Introduction to this compound and the Need for Green Synthesis

This compound (NBSac) is a valuable N-bromoimide that serves as a stable, crystalline, and easy-to-handle source of electrophilic bromine. It finds extensive application as a reagent for various organic transformations, including oxidation and bromination reactions. The classical methods for the synthesis of this compound often involve the use of molecular bromine, which is highly toxic, corrosive, and poses significant handling and environmental challenges, particularly on a larger scale.[1][2]

The principles of green chemistry encourage the development of synthetic routes that are safer, more energy-efficient, and generate less waste. In the context of this compound synthesis, this translates to avoiding hazardous reagents like elemental bromine and minimizing the use of volatile organic solvents. This guide focuses on a well-documented, environmentally friendly method that utilizes Oxone® as an in-situ oxidant for the bromide source.

Oxone®-Mediated Synthesis: A Green and Efficient Approach

A prominent green synthesis of this compound involves the reaction of sodium saccharin (B28170) with potassium bromide in the presence of Oxone® (potassium peroxymonosulfate) in an aqueous medium.[3][4] This method is advantageous as it circumvents the direct use of hazardous bromine, with water being the only solvent.[3] The role of Oxone® is to oxidize the bromide anion to generate an electrophilic bromine species in situ, which then reacts with the saccharin salt.[2][5]

Quantitative Data

The following table summarizes the key quantitative data for the Oxone®-mediated synthesis of this compound.[3][4]

| Parameter | Value | Reference |

| Yield | 64% | [3][4] |

| Purity | >99% | [4] |

| Reaction Time | 24 hours | [3][4] |

| Reaction Temperature | Room Temperature | [3][4] |

| Solvent | Water | [3][4] |

Experimental Protocol

This protocol is based on the procedure described by de Souza, da Silva, and de Mattos.[3][4]

Materials:

-

Sodium saccharin (50 mmol, 10.25 g)

-

Potassium bromide (KBr) (50 mmol, 6.00 g)

-

Sodium carbonate (Na₂CO₃) (25 mmol, 2.65 g)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (50 mmol, 30.75 g)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium saccharin (10.25 g), potassium bromide (6.00 g), and sodium carbonate (2.65 g) in 250 mL of water.

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate beaker, dissolve Oxone® (30.75 g) in 30 mL of water.

-

Cool the sodium saccharin solution to 0°C using an ice bath.

-

Slowly add the Oxone® solution to the stirred sodium saccharin solution at 0°C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

-

Upon completion, the this compound product will precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the filtered solid with cold water.

-

Dry the purified this compound to obtain the final product.

The purity of the obtained this compound can be confirmed by iodometric titration and spectroscopic methods.[3]

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the reaction pathway for the Oxone®-mediated synthesis of this compound and the corresponding experimental workflow.

Caption: Reaction pathway for the green synthesis of this compound.

Caption: Experimental workflow for the Oxone®-mediated synthesis.

Other Potential Green Synthesis Methods

While the Oxone®-mediated method is well-established, other green chemistry techniques hold promise for the synthesis of this compound, although specific, detailed protocols are not as readily available in the current literature. These include:

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency in organic synthesis.[6][7] While this compound has been used as a reagent in microwave-assisted reactions, a dedicated protocol for its synthesis using this technology is yet to be widely reported.[3]

-

Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[8] Similar to microwave-assisted synthesis, the application of ultrasound for the direct synthesis of this compound is an area that warrants further investigation.

-

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent waste.[9] While this compound has been employed in solvent-free reactions, a practical solvent-free method for its preparation remains to be developed and documented.[1]

Conclusion

The Oxone®-mediated synthesis of this compound represents a significant advancement in the green and sustainable production of this important brominating and oxidizing agent. By eliminating the use of hazardous molecular bromine and employing water as the solvent, this method offers a safer and more environmentally responsible alternative to traditional synthetic routes. The detailed experimental protocol and quantitative data provided in this guide are intended to encourage the adoption of this greener methodology in both academic and industrial settings. Further research into other green techniques, such as microwave and ultrasound-assisted synthesis, could lead to even more efficient and sustainable methods for the production of this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in the solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

N-Bromosaccharin CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Bromosaccharin, a versatile reagent in organic synthesis. It details its chemical properties, experimental protocols for its preparation and key reactions, and essential safety information.

Core Chemical Properties

This compound, with the CAS number 35812-01-2, is a white to pale yellow solid.[1][2] It is a powerful oxidizing and brominating agent utilized in a variety of organic transformations.[1][3] Its systematic IUPAC name is 2-bromo-1,1-dioxo-1,2-benzothiazol-3-one.[4][5]

| Property | Value |

| CAS Number | 35812-01-2[4][5][6] |

| Molecular Formula | C7H4BrNO3S[4][5][6] |

| Molecular Weight | 262.08 g/mol [4][5] |

| Appearance | White to pale yellow solid[1][2] |

| Melting Point | 171-173 °C[6] |

| Boiling Point | 404.4 ± 28.0 °C (Predicted)[6] |

| Density | 2.063 ± 0.06 g/cm³[6] |

| Solubility | Soluble in alcohols, acetonitrile (B52724), tetrachloromethane, ethyl acetate, trichloromethane, acetone (B3395972), and 1,4-dioxane.[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research and development.

1. Green Preparation of this compound

A safe and environmentally friendly method for preparing this compound involves the reaction of the sodium salt of saccharin (B28170) with potassium bromide and Oxone® in water.[7]

-

Procedure: To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol) and potassium bromide (6.00 g, 50 mmol) in water (250 mL), a solution of Oxone® (30.75 g, 50 mmol) in water (30 mL) is added slowly at 0°C. The mixture is then stirred for 24 hours at room temperature. The resulting this compound precipitate is collected by filtration and washed with cold water. This method produces pure this compound in approximately 64% yield.[7]

2. Bromination of Electron-Rich Aromatic Compounds

This compound is an effective reagent for the regioselective bromination of electron-rich aromatic compounds, such as phenols and anilines, often yielding para-substituted products.

-

Procedure: In a typical reaction, the aromatic substrate is dissolved in a suitable solvent like acetonitrile. A catalytic amount of an acid catalyst, such as tungstophosphoric acid (H3PW12O40), can be added to enhance the reaction rate. This compound is then added to the mixture, which is stirred at a controlled temperature (e.g., 0°C) until the reaction is complete (monitored by TLC). The product is then isolated through standard work-up procedures. For example, the reaction with phenol (B47542) in the presence of 0.4 mol% catalyst in acetonitrile at 0°C predominantly gives para-bromophenol (90%) with a small amount of ortho-bromophenol (6%).[1]

3. Conversion of Alcohols to Alkyl Bromides

This compound, in combination with triphenylphosphine (B44618) (PPh3), provides a highly reactive system for the conversion of primary and secondary alcohols to their corresponding bromides under neutral conditions.[1][2]

-

Procedure: The alcohol is dissolved in dichloromethane (B109758) at room temperature. This compound and triphenylphosphine are then added to the solution. The reaction mixture is stirred until the alcohol is completely consumed. The corresponding alkyl bromide can then be isolated and purified using standard techniques. This method is applicable to a wide range of aliphatic, benzylic, and allylic alcohols.[1]

4. Synthesis of Bromohydrins from Alkenes

The reaction of this compound with alkenes in the presence of a nucleophilic solvent like water (cohalogenation) yields the corresponding bromohydrins with high regioselectivity.

-

Procedure: Equimolar amounts of the alkene and this compound are reacted in an aqueous acetone solution at room temperature. The reaction typically proceeds to completion within a short time, yielding the bromohydrin. This method is effective for both electron-rich and electron-deficient alkenes.[1]

Visualized Workflows and Relationships

Preparation of this compound

Caption: Workflow for the green synthesis of this compound.

Key Reactions of this compound

Caption: Overview of this compound's synthetic applications.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Hazards: It is known to cause skin and eye irritation.[4] It may intensify fire and can be corrosive to metals.[8][9][10] The compound is also hygroscopic, meaning it absorbs moisture from the air.[1][2]

-

Precautions: When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[9] Work should be conducted in a well-ventilated area, and dust generation should be minimized.[1][2]

-

Storage: Store in a tightly closed container in a cool, dry place, away from combustible materials.[1][2][10]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, serving as both an efficient brominating agent and a selective oxidant. Its ease of preparation through green chemistry methods further enhances its appeal. A thorough understanding of its properties, reaction protocols, and safety precautions is essential for its successful and safe application in research and drug development.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Buy this compound | 35812-01-2 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com:443 [carlroth.com:443]

N-Bromosaccharin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical and chemical properties of N-Bromosaccharin (NBSac), a versatile reagent in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of NBSac's characteristics, experimental protocols for its use, and insights into its reaction mechanisms.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is a stable yet reactive halogenating agent, finding utility as both a brominating agent and an oxidizing reagent in a variety of organic transformations.[1][2]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[1] |

| Synonyms | This compound, NBSac, 2-Bromo-1,1-dioxo-1,2-benzothiazol-3-one[3][4] |

| CAS Number | 35812-01-2[1][4] |

| Molecular Formula | C₇H₄BrNO₃S[1][4] |

| Molecular Weight | 262.08 g/mol [1] |

| Chemical Structure | The molecule features a benzisothiazole ring system with a bromine atom attached to the nitrogen. The presence of two sulfonyl dioxide groups and a carbonyl group contributes to its reactivity.[1] |

Physical Properties

| Property | Value |

| Melting Point | 160 °C[3], 171-173 °C[4] |

| Boiling Point | 404.4 °C[3] |

| Density | 2.063 g/cm³ |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in alcohols, acetonitrile, tetrachloromethane, ethyl acetate, trichloromethane, acetone, and 1,4-dioxane.[5][6] Slightly soluble in water. |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for bromination and oxidation reactions. The N-Br bond is relatively weak and polarized due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, making the bromine atom electrophilic.[1]

Key chemical reactions involving this compound include:

-

Bromination of Aromatic Compounds: It is an effective reagent for the bromination of electron-rich aromatic compounds such as anilines and phenols, often exhibiting high regioselectivity for the para-position.[1][6]

-

Oxidation of Alcohols: this compound can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

-

Oxidative Cleavage of Oximes: It efficiently cleaves oximes to regenerate the corresponding carbonyl compounds.[1][7]

-

Bromination of Allylic and Benzylic Positions: Similar to N-bromosuccinimide (NBS), NBSac can be used for the free-radical bromination of allylic and benzylic C-H bonds.

-

Formation of Bromohydrins: It reacts with alkenes in the presence of water to form bromohydrins.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key organic transformations.

Synthesis of this compound (Green Chemistry Approach)

This protocol describes an environmentally friendly synthesis of this compound using readily available and non-toxic reagents.[1]

Materials:

-

Sodium saccharin (B28170) (10.25 g, 50 mmol)

-

Potassium bromide (KBr) (6.00 g, 50 mmol)

-

Oxone® (potassium peroxymonosulfate) (30.75 g, 50 mmol)

-

Sodium carbonate (Na₂CO₃) (2.65 g, 25 mmol)

-

Distilled water

Procedure:

-

In a suitable flask, dissolve sodium saccharin, potassium bromide, and sodium carbonate in 250 mL of distilled water with stirring.

-

In a separate beaker, prepare a solution of Oxone® in 30 mL of distilled water.

-

Slowly add the Oxone® solution to the stirred solution of sodium saccharin at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold distilled water and dry to obtain pure this compound.

Expected Yield: Approximately 64%.[1]

Caption: Workflow for the green synthesis of this compound.

Bromination of Aniline (B41778)

This protocol details the use of this compound for the bromination of aniline, a representative aromatic amine.[4]

Materials:

-

Aniline

-

This compound solution (0.02 M in glacial acetic acid)

-

Potassium iodide (KI) solution (10%)

-

Standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 M)

-

Starch indicator solution

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Prepare a stock solution of aniline in a suitable solvent.

-

Transfer an aliquot containing 1-5 mg of aniline to a 100 mL glass-stoppered conical flask.

-

Add 10 mL of the this compound solution.

-

Stopper the flask, shake thoroughly, and allow the reaction to proceed for 10 minutes at room temperature with occasional shaking.

-

Wash the stopper with 5 mL of distilled water, collecting the washings in the flask.

-

Add 5 mL of potassium iodide solution. The unreacted this compound will liberate iodine.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator.

-

Perform a blank titration under identical conditions without the aniline sample.

-

Calculate the amount of this compound consumed to determine the extent of bromination.

Caption: Experimental workflow for the bromination of aniline using this compound.

Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting outcomes and optimizing reaction conditions.

Electrophilic Bromination of an Aromatic Ring

The bromination of electron-rich aromatic compounds, such as phenols and anilines, proceeds through an electrophilic aromatic substitution mechanism. The polarized N-Br bond in NBSac allows the bromine to act as an electrophile.

Caption: Generalized mechanism for electrophilic aromatic bromination.

Free Radical Bromination of an Allylic C-H Bond

In the presence of a radical initiator (e.g., light or AIBN), this compound can effect the bromination of allylic positions via a free-radical chain mechanism, analogous to the Wohl-Ziegler reaction with NBS.[6][8]

Caption: Free-radical chain mechanism for allylic bromination.

Oxidative Cleavage of Oximes

This compound provides an efficient method for the regeneration of carbonyl compounds from their corresponding oximes. The reaction is believed to proceed via an initial attack of the oxime nitrogen on the electrophilic bromine of NBSac, followed by hydrolysis.

Caption: Proposed mechanism for the oxidative cleavage of oximes.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is irritating to the eyes, skin, and respiratory tract.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from combustible materials.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. ijpsi.org [ijpsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. This compound [organic-chemistry.org]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Bromosaccharin

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of N-Bromosaccharin, a prominent reagent in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural parameters, spectroscopic characteristics, and the nature of its chemical bonds. This guide includes tabulated quantitative data, a detailed experimental protocol for its synthesis, and visualizations to elucidate key structural and electronic features.

Introduction

This compound (NBSac), with the systematic name 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a stable, crystalline solid widely employed as an electrophilic brominating agent and a mild oxidant in organic chemistry.[1][2] Its reactivity is primarily attributed to the polarized nitrogen-bromine bond, which facilitates the transfer of an electrophilic bromine atom. Understanding the precise molecular architecture and the electronic nature of its bonding is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic methodologies. This guide synthesizes available data to present a detailed overview of these fundamental aspects.

Molecular Structure

The molecular framework of this compound consists of a benzene (B151609) ring fused to a five-membered sulfonamide ring, with a bromine atom covalently bonded to the nitrogen atom.

Bond Lengths and Angles

Table 1: Structural Data for this compound (Framework data from N-methylsaccharin)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N-Br | ~1.84 (Estimated) | |

| S-N | 1.652 | |

| S-O(1) | 1.426 | |

| S-O(2) | 1.424 | |

| S-C(Ar) | 1.765 | |

| N-C(O) | 1.724 | |

| C=O | 1.215 | |

| C-C (Aromatic) | 1.378 - 1.391 | |

| Bond Angles (°) | ||

| C(O)-N-S | 113.1 | |

| O(1)-S-O(2) | 120.3 | |

| O(1)-S-N | 108.6 | |

| O(2)-S-N | 108.8 | |

| N-S-C(Ar) | 95.8 | |

| N-C(O)-C(Ar) | 107.8 |

Note: The bond lengths and angles for the saccharin (B28170) framework are based on the crystal structure of N-methylsaccharin. The N-Br bond length is an estimation based on similar N-bromo compounds.

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the functional groups and electronic environment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and sulfonyl groups.

Table 2: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Carbonyl) | ~1710 | Strong stretch |

| SO₂ (Sulfonyl) | ~1352 | Asymmetric stretch |

| Aromatic C-H | ~3094 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the presence of the aromatic protons. Due to the lack of a published spectrum, the ¹³C NMR chemical shifts are estimated based on the analysis of saccharin and its derivatives.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.20-6.51 | Multiplet | Aromatic Protons |

| ¹³C NMR (Estimated) | ~165 | Singlet | C=O |

| ~145 | Singlet | C-SO₂ | |

| ~134 | Singlet | C-C(O) | |

| ~125-135 | Doublet | Aromatic CH |

Bonding and Electronic Structure

The chemical behavior of this compound is a direct consequence of its bonding and electronic distribution.

Covalent Bonding Framework

The molecule is held together by a robust framework of covalent bonds. The benzene ring exhibits aromaticity with delocalized π-electrons across the six carbon atoms. The sulfonamide ring is relatively planar.

The N-Br Bond and Reactivity

The key to this compound's function as a brominating agent lies in the nature of the N-Br bond. The high electronegativity of the adjacent sulfonyl and carbonyl groups withdraws electron density from the nitrogen atom. This, in turn, makes the nitrogen atom more electronegative relative to the bromine atom, leading to a polarized Nδ--Brδ+ bond.

This polarization results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that is predominantly centered on the bromine atom. Nucleophiles can readily attack this electrophilic bromine, leading to the transfer of Br⁺.

Caption: Polarity of the N-Br bond in this compound.

Molecular Visualization

The following diagram illustrates the molecular structure and atom connectivity of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis of this compound

A convenient and high-yield synthesis of this compound has been reported, avoiding the use of elemental bromine.[1]

Materials:

-

Saccharin

-

Potassium bromate (B103136) (KBrO₃)

-

Potassium bromide (KBr)

-

Sulfuric acid (97%)

-

Aqueous acetic acid (70%)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

To a mixture of saccharin (14.64 g, 0.08 mol), KBrO₃ (6.68 g, 0.04 mol), and sulfuric acid (3.29 mL, 0.06 mol) in 70% aqueous acetic acid (56 mL), add KBr (6.37 g, 0.054 mol) portionwise with stirring at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

-

Filter the resulting precipitate, wash with water, and dry to afford the crude product. A typical yield of the crude product is around 92%.

-

For purification, crystallize the crude product from a mixture of acetic acid and water.

-

Thoroughly dry the pure, colorless crystalline product under vacuum over P₂O₅ at room temperature. The typical yield of the pure product is around 74%.

Conclusion

This compound is a valuable synthetic reagent whose utility is fundamentally derived from its molecular structure and bonding. The electron-withdrawing nature of the saccharin framework induces a significant positive polarization on the bromine atom, rendering it highly electrophilic. While a definitive crystal structure remains to be published, analysis of spectroscopic data and analogous molecular structures provides a robust model for understanding its chemical properties and reactivity. The synthetic protocol provided offers a reliable method for its preparation, facilitating its continued use in academic and industrial research.

References

Solubility of N-Bromosaccharin in Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Bromosaccharin (NBSac) is a versatile and efficient electrophilic brominating agent used in a wide array of organic transformations. Its efficacy and reaction kinetics are critically dependent on its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While quantitative solubility data is not widely published, this document consolidates available qualitative data, presents a detailed experimental protocol for determining precise solubility values, and illustrates key experimental workflows where solubility is a paramount consideration.

Introduction to this compound

This compound, with the chemical formula C₇H₄BrNO₃S, is a white to off-white crystalline solid.[1] It serves as a stable, non-corrosive, and easy-to-handle source of electrophilic bromine for reactions such as the bromination of aromatic compounds, oxidation of alcohols, and cohalogenation of alkenes.[1] The polarity of the N-Br bond, enhanced by the electron-withdrawing sulfonyl group, makes the bromine atom highly electrophilic, facilitating its transfer to various nucleophilic substrates.

The choice of solvent is crucial for the successful application of this compound. An appropriate solvent must not only dissolve the reagent to a sufficient concentration but also be inert to the reactive species and compatible with the reaction conditions. Understanding the solubility profile of this compound is therefore the first step in designing robust and efficient synthetic protocols.

Solubility Profile of this compound

Quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively reported in publicly available literature. However, qualitative descriptions from various chemical and supplier databases provide a strong indication of its solubility characteristics. The following tables summarize this information.

Table 1: Qualitative Solubility of this compound in Organic Solvents

This table presents the reported qualitative solubility of this compound in various common organic solvents. "Soluble" indicates that the compound dissolves to a useful extent for synthetic applications.

| Solvent Class | Solvent Name | IUPAC Name | Solubility | Reference |

| Alcohols | Alcohols (general) | - | Soluble | [1] |

| Nitriles | Acetonitrile | Ethane nitrile | Soluble | [1] |

| Halogenated | Tetrachloromethane | Tetrachloromethane | Soluble | [1] |

| Halogenated | Trichloromethane | Chloroform | Soluble | [1] |

| Halogenated | Dichloromethane | Dichloromethane | Soluble | [1] |

| Esters | Ethyl Acetate | Ethyl ethanoate | Soluble | [1] |

| Ketones | Acetone | Propan-2-one | Soluble | [1] |

| Ethers | 1,4-Dioxane | 1,4-Dioxane | Soluble | [1] |

Table 2: Solvent Properties

This table provides physical properties of the solvents in which this compound is known to be soluble, which can aid in solvent selection for specific applications.

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Polarity Index (P') |

| Acetonitrile | CH₃CN | 81.6 | 0.786 | 5.8 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | 3.1 |

| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.1 |

| Acetone | C₃H₆O | 56.0 | 0.790 | 5.1 |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 |

| 1,4-Dioxane | C₄H₈O₂ | 101.0 | 1.034 | 4.8 |

| Ethanol | C₂H₅OH | 78.4 | 0.789 | 4.3 |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is the most reliable and widely recognized technique.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Principle

The shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest for a sufficient period to reach thermodynamic equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or Ion Chromatograph)

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure solid remains present at equilibrium.[3]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[4] Allow the mixture to shake for a period sufficient to reach equilibrium, typically 24 to 72 hours.[4] A preliminary time-course study can be performed to determine the exact time required.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment.[2] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[4] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the compound.[5]

-

UV-Vis Spectroscopy: this compound has a UV absorbance that can be used for quantification against a standard curve.[6]

-

Ion Chromatography (IC): An indirect method where this compound is hydrolyzed to release bromide ions, which are then quantified.[7][8]

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L). The experiment should be performed in triplicate to ensure reproducibility.[2]

Visualization of Key Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate critical workflows related to the solubility and application of this compound.

Workflow for Solubility Determination

This diagram outlines the logical steps of the shake-flask method for determining the equilibrium solubility of this compound.

Workflow for a Typical Bromination Reaction

This diagram illustrates a generalized workflow for the bromination of an aromatic substrate using this compound, highlighting the role of solvent selection.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingred… [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

N-Bromosaccharin mechanism of action in bromination

An In-depth Technical Guide to the Mechanism of Action of N-Bromosaccharin in Bromination Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NBSac) has emerged as a versatile and efficient reagent in modern organic synthesis, primarily utilized for the introduction of bromine into a wide array of organic molecules. Its reactivity is nuanced, capable of proceeding through distinct mechanistic pathways—radical and ionic—depending on the substrate and reaction conditions. This guide provides a comprehensive examination of the core mechanisms of this compound in bromination reactions. It includes a detailed breakdown of the radical and ionic pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a crystalline solid that serves as a valuable source of electrophilic and radical bromine.[1] It offers several advantages over elemental bromine, including ease of handling, enhanced safety, and often improved selectivity.[2][3] NBSac is effective for various transformations, such as the halogenation of aromatic compounds, cohalogenation of alkenes, oxidation of alcohols, and the bromination of benzylic and carbonyl compounds.[1]

Core Mechanisms of Bromination

The synthetic utility of this compound stems from its ability to participate in two primary types of bromination mechanisms: radical and ionic. The prevailing pathway is dictated by the nature of the substrate, the solvent, and the presence or absence of radical initiators or catalysts.

Radical Bromination Mechanism

Radical bromination with this compound is predominantly observed in the halogenation of allylic and benzylic C-H bonds.[1] This pathway is analogous to the well-known Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).[4][5] The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or AIBN.[1][4] A key aspect of this mechanism is the in-situ generation of a low, steady concentration of molecular bromine (Br₂), which acts as the chain-carrying species.[4][6] This low concentration is crucial to suppress competitive ionic addition reactions to double bonds.[4][6]

The radical chain reaction proceeds through the following steps:

-

Initiation: Homolytic cleavage of the bromine-bromine bond in the trace amount of Br₂ present, or initiated by the decomposition of a radical initiator, to produce bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from an allylic or benzylic position, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).[6][7]

-

The HBr generated reacts with this compound to produce molecular bromine (Br₂).

-

The allylic or benzylic radical then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.[6][7]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Ionic (Electrophilic) Bromination Mechanism

This compound serves as a source of electrophilic bromine (Br⁺) for reactions with electron-rich substrates such as activated aromatic compounds, phenols, anilines, and alkenes.[1][3]

In the bromination of electron-rich aromatic rings, this compound provides a Br⁺ equivalent that is attacked by the π-system of the aromatic ring. This proceeds via the classical electrophilic aromatic substitution (EAS) mechanism:

-

Formation of the Electrophile: The N-Br bond is polarized, making the bromine atom electrophilic. This electrophilicity can be enhanced by the presence of a Lewis acid or a protic acid catalyst.

-

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (which can be the saccharin (B28170) anion) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aromatic product.

For activated aromatic compounds, this reaction is often highly regioselective, with the bromine being directed to the para position relative to the activating group, unless this position is blocked.[1]

The reaction of this compound with alkenes in the presence of a nucleophilic solvent (e.g., water, alcohol) leads to the formation of bromohydrins or bromoethers, respectively.[1] This reaction proceeds through an initial electrophilic attack on the double bond to form a cyclic bromonium ion intermediate. The subsequent step involves the nucleophilic attack by the solvent on one of the carbons of the bromonium ion, following Markovnikov's rule (the nucleophile adds to the more substituted carbon), and results in an overall anti-addition.

α-Bromination of Carbonyl Compounds

This compound is also effective for the regioselective bromination of carbonyl compounds at the α-position.[1] The mechanism is dependent on the catalytic conditions:

-

Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBSac.

-

Base-Catalyzed: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. The resulting enolate is a potent nucleophile that readily attacks the electrophilic bromine of NBSac.

Quantitative Data

The efficiency of this compound in various bromination reactions is highlighted by the high yields and selectivity achieved under optimized conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Electrophilic Aromatic Bromination of Phenols and Anilines

| Substrate | Catalyst | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref |

| Phenol | H₃PW₁₂O₄₀ (0.4 mol%) | Acetonitrile | 0 | - | p-Bromophenol | 90 | [1] |

| Anisole | - | - | - | - | p-Bromoanisole | - | [1] |

| Acetanilide | - | - | - | - | p-Bromoacetanilide | - | [1] |

| N,N-Dimethylaniline | - | - | - | - | p-Bromo-N,N-dimethylaniline | - | [1] |

| Isatin | Silica (B1680970) | - | RT | - | 5-Bromoisatin | 58 | [1] |

Table 2: Radical Bromination of Allylic and Benzylic Substrates

| Substrate | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| Toluene | 5% Benzoyl Peroxide | CCl₄ | 80 | 2 | Benzyl bromide | 76 | [1] |

| Ethylbenzene | 5% Benzoyl Peroxide | CCl₄ | 80 | 2.25 | 1-Bromo-1-phenylethane | 67 | [1] |

Table 3: α-Bromination of 1,3-Dicarbonyl Compounds

| Substrate (R¹, R²) | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| Alkyl, Aryl | Mg(ClO₄)₂ (5 mol%) | Acetonitrile or Solvent-free | 0-5 | α-Bromo-1,3-dicarbonyl | 71-95 | [1] |

Experimental Protocols

The following sections provide generalized experimental protocols for key bromination reactions using this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol for Allylic/Benzylic Bromination (Radical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic or benzylic substrate (1.0 equiv) and a suitable solvent (e.g., carbon tetrachloride, CCl₄).

-

Reagent Addition: Add this compound (1.0-1.1 equiv) and a radical initiator (e.g., benzoyl peroxide, 0.02-0.05 equiv).

-

Reaction Execution: Heat the mixture to reflux (typically ~80°C for CCl₄). The reaction can also be initiated photochemically using a sunlamp or a UV lamp, often without heating.

-

Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete when the denser this compound is consumed and replaced by the less dense saccharin, which may float.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid saccharin by-product and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel.

Protocol for Electrophilic Aromatic Bromination

-

Reaction Setup: Dissolve the electron-rich aromatic substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition (if necessary): If a catalyst is used (e.g., H₃PW₁₂O₄₀, silica gel), add it to the solution.

-

Reagent Addition: Cool the mixture in an ice bath (0°C). Add this compound (1.0 equiv) portion-wise over several minutes.

-

Reaction Execution: Allow the reaction to stir at 0°C or room temperature.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Workup: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a powerful and adaptable brominating agent whose mechanism of action can be finely tuned between radical and ionic pathways. For professionals in research and drug development, a thorough understanding of these mechanisms is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. By controlling factors such as the substrate, solvent, and the presence of initiators or catalysts, chemists can harness the specific reactivity of this compound to achieve a wide range of selective brominations, making it an indispensable tool in the synthetic chemist's arsenal.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Electrophilic bromine source N-Bromosaccharin

An In-Depth Technical Guide to N-Bromosaccharin: A Versatile Electrophilic Bromine Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NBSac) is a versatile N-bromoimide reagent that serves as a convenient and effective source of electrophilic bromine for a wide array of organic transformations.[1][2] Structurally derived from saccharin (B28170), a common artificial sweetener, NBSac features a bromine atom attached to the nitrogen of the sulfonimide.[3] This N-Br bond is polarized due to the strong electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, which significantly enhances the electrophilic character of the bromine atom.[3] This heightened electrophilicity makes this compound a powerful reagent in organic synthesis, often demonstrating different reactivity and greater selectivity compared to more common brominating agents like N-Bromosuccinimide (NBS).[1][4]

This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reaction mechanisms, and diverse applications. It includes structured data tables for quantitative comparison and detailed experimental protocols for key transformations, aiming to serve as a valuable resource for professionals in research and drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid that is stable under appropriate storage conditions.[3][5] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 35812-01-2 | [3][6][7] |

| Molecular Formula | C₇H₄BrNO₃S | [3][6][7] |

| Molecular Weight | 262.08 g/mol | [3][6][7] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [2][3][5] |

| Melting Point | 160–173 °C (decomposes) | [1][5][7] |

| Density | ~2.063 g/cm³ | [5][7] |

| Solubility | Soluble in acetone, acetonitrile, ethyl acetate, chloroform, 1,4-dioxane | [2][5] |

| IUPAC Name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [3][5] |

Synthesis of this compound

This compound can be readily prepared from saccharin or its sodium salt. Several methods have been reported, with modern procedures focusing on safety, high yield, and purity. One convenient and high-yield method avoids the direct use of hazardous bromine gas.[1]

Experimental Protocol: High-Yield Synthesis from Saccharin[1]

This procedure details the N-bromination of a sulfonimide using potassium bromate (B103136) and potassium bromide in an acidic medium.

Materials:

-

Saccharin (14.64 g, 0.08 mol)

-

Potassium Bromate (KBrO₃) (6.68 g, 0.04 mol)

-

Potassium Bromide (KBr) (14.28 g, 0.12 mol)

-

Sulphuric Acid (97%, 3.29 mL)

-

Water (120 mL)

-

Acetic Acid (for crystallization)

Procedure:

-

To a mixture of saccharin, KBrO₃, and KBr in 120 mL of water, slowly add the sulphuric acid while stirring.

-

Continue stirring the mixture at room temperature. The reaction proceeds smoothly, and a precipitate forms.

-

After the reaction is complete (monitor by TLC), filter the solid product.

-

Wash the crude product with water to remove inorganic salts.

-

The crude product can be purified by crystallization from a mixture of acetic acid and water.

-

Dry the resulting colorless crystalline product to obtain pure this compound.

Results:

-

Yield: 74% (after crystallization) to 92% (crude).[1]

-

Purity: The active bromine content can be determined by iodometric titration to be ~30.5%, matching the theoretical value.[1]

Caption: Synthesis workflow for this compound.

Reaction Mechanisms

The utility of this compound stems primarily from its ability to act as a source of an electrophilic bromine atom (Br⁺).

Electrophilic Bromination

The N-Br bond in NBSac is highly polarized due to the two carbonyl and one sulfonyl electron-withdrawing groups. This polarization makes the bromine atom electron-deficient and thus highly electrophilic. In the presence of an electron-rich substrate, such as an activated aromatic ring or an alkene, NBSac delivers the Br⁺ species, leading to bromination. The saccharin anion formed is a good leaving group, and it is subsequently protonated by the solvent or a proton source to regenerate saccharin.

References

N-Bromosaccharin: An In-depth Technical Guide to a Versatile Source of Electrophilic Bromine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Bromosaccharin (NBSac) as a highly efficient and versatile reagent for electrophilic bromination in organic synthesis. Its stability, selectivity, and ease of handling make it a valuable alternative to liquid bromine and other N-bromo compounds. This document details its synthesis, core applications, experimental protocols, and relevance in the development of pharmaceutically active molecules.

Introduction to this compound

This compound is a white to pale yellow crystalline solid that serves as a powerful oxidizing and brominating agent.[1] Structurally, the bromine atom is attached to the nitrogen of the saccharin (B28170) moiety, an electron-withdrawing group that renders the N-Br bond susceptible to both homolytic and heterolytic cleavage, making it an excellent source of electrophilic bromine (Br⁺).[1] Compared to the more common N-Bromosuccinimide (NBS), NBSac is often more reactive and electrophilic.[2] It is soluble in a range of organic solvents, including acetonitrile, acetone (B3395972), and dichloromethane (B109758).[1]

Key Advantages:

-

Solid and Stable: Easy and safe to handle compared to corrosive and volatile liquid bromine.

-

High Reactivity: Often shows greater electrophilicity than other N-bromoamides.

-

Selectivity: Can provide high regioselectivity in various bromination reactions.

-

Recyclable Byproduct: The saccharin byproduct can be recovered and potentially recycled.

Synthesis of this compound

A green and efficient method for the preparation of this compound involves the oxidation of a bromide salt in the presence of sodium saccharin. This procedure avoids the direct handling of hazardous liquid bromine.

Experimental Protocol: Green Synthesis of this compound

A typical "green" procedure for synthesizing this compound involves the reaction of sodium saccharin with potassium bromide and Oxone® in water.[2]

Materials:

-

Sodium Saccharin (50 mmol, 10.25 g)

-

Sodium Carbonate (Na₂CO₃) (25 mmol, 2.65 g)

-

Potassium Bromide (KBr) (50 mmol, 6.00 g)

-

Oxone® (potassium peroxymonosulfate) (50 mmol, 30.75 g)

-

Water

Procedure:

-

To a well-stirred solution of sodium saccharin (50 mmol) and sodium carbonate (25 mmol) in 250 mL of water, add potassium bromide (50 mmol).

-

Slowly add a solution of Oxone® (50 mmol) in 30 mL of water to the mixture at 0°C.

-

Stir the resulting mixture for 24 hours at room temperature. During this time, the this compound product will precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry to yield pure this compound.

Expected Yield: Approximately 64%.[2]

Figure 1: Workflow for the green synthesis of this compound.

Core Applications and Experimental Protocols

This compound is a versatile reagent for a wide array of chemical transformations. Key applications are detailed below.

Electrophilic Aromatic Bromination

NBSac is highly effective for the bromination of electron-rich aromatic compounds such as phenols and anilines. The reactions are often rapid and highly regioselective, predominantly yielding para-substituted products unless the para position is blocked.[1] The use of a catalyst like tungstophosphoric acid can enhance the reaction rate and yield.[3]

To a mixture of phenol (B47542) (1 mmol) and tungstophosphoric acid (1 mol%) at 0°C under solvent-free conditions, this compound (2 mmol) is added. The mixture is stirred and the reaction progress is monitored by TLC. Upon completion, the crude mixture is purified by column chromatography on silica (B1680970) gel (eluent: n-hexane/EtOAc, 10:1) to yield the product.[3]

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Phenol | 2,4,6-Tribromophenol | 1 | 95 |

| 2 | 4-Methylphenol | 2-Bromo-4-methylphenol | 2 | 98 |

| 3 | 4-Chlorophenol | 2-Bromo-4-chlorophenol | 2 | 95 |

| 4 | 4-Nitrophenol | 2-Bromo-4-nitrophenol | 10 | 90 |

| 5 | Aniline | 2,4,6-Tribromoaniline | 1 | 98 |

| 6 | 4-Bromoaniline | 2,4-Dibromoaniline | 2 | 95 |

| 7 | 4-Nitroaniline | 2-Bromo-4-nitroaniline | 10 | 92 |

Conditions: Substrate (1 mmol), NBSac (2 mmol), tungstophosphoric acid (1 mol%), 0°C, solvent-free.

Figure 2: Generalized pathway for electrophilic aromatic bromination.

Conversion of Alcohols to Alkyl Bromides

In combination with triphenylphosphine (B44618) (PPh₃), NBSac provides a highly reactive system for the conversion of primary, secondary, benzylic, and allylic alcohols to their corresponding bromides under mild, neutral conditions.[4] This transformation is analogous to the Appel reaction.

To a mixture of this compound (2 mmol, 0.522 g) and triphenylphosphine (2 mmol, 0.521 g) in dry dichloromethane (25 mL), benzyl (B1604629) alcohol (1 mmol, 0.11 g) is added at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.[4]

| Entry | Alcohol | Time (min) | Solvent | Yield (%) |

| 1 | Benzyl alcohol | 1 | CH₂Cl₂ | 90 |

| 2 | 4-Methoxybenzyl alcohol | 1 | CH₂Cl₂ | 95 |

| 3 | 4-Nitrobenzyl alcohol | 5 | CH₂Cl₂ | 92 |

| 4 | Cinnamyl alcohol | 1 | CH₂Cl₂ | 95 |

| 5 | n-Octanol | 10 | CH₂Cl₂ | 90 |

| 6 | Cyclohexanol* | 15 | CH₂Cl₂ | 45 |

| 7 | 1-Adamantanol | 60 | CH₃CN (reflux) | 85 |

Yield of cyclohexyl bromide; cyclohexene (B86901) was also formed in 55% yield.

α-Bromination of Carbonyl Compounds

The α-bromination of ketones is a crucial transformation for producing intermediates used in the synthesis of various biologically active compounds. While NBS is commonly used, NBSac also serves as an effective reagent for this purpose, often catalyzed by acids or radical initiators.

While a specific protocol using NBSac is less common in literature than with NBS, a general procedure can be adapted. To a solution of acetophenone (B1666503) (1 mmol) in a suitable solvent like CCl₄ or diethyl ether, this compound (1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., ammonium (B1175870) acetate) are added. The mixture is refluxed or irradiated with a UV lamp while monitoring by TLC. Upon completion, the reaction is cooled, the succinimide (B58015) byproduct is filtered off, and the filtrate is washed with aqueous sodium bisulfite and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

| Entry | Ketone | Reagent System | Conditions | Yield (%) | Ref. |

| 1 | Acetophenone | NBS / PTSA | MW, 30 min | >90 | [5] |

| 2 | Cyclohexanone | NBS / NH₄OAc | Et₂O, 25°C, 3h | 82 | |

| 3 | 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid, 90°C, 3h | 85 |

Note: Data for NBS and other brominating agents are provided for comparison, highlighting typical conditions for this transformation.

Synthesis of Bromohydrins from Alkenes

NBSac is an excellent reagent for the cohalogenation of alkenes, reacting in the presence of a nucleophilic solvent like water to produce bromohydrins. These reactions are typically performed at room temperature, are highly regioselective (Markovnikov orientation), and exhibit high anti-stereoselectivity.[1]

To a solution of styrene (B11656) (1 mmol) in a mixture of acetone and water, an equimolar amount of this compound (1 mmol) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to give the bromohydrin product, which can be further purified by chromatography.

| Entry | Alkene | Solvent | Product | Yield |

| 1 | Cyclohexene | Acetone/H₂O | trans-2-Bromocyclohexanol | Good |

| 2 | Styrene | Acetone/H₂O | 2-Bromo-1-phenylethanol | Good |

| 3 | α-Methylstyrene | Acetone/H₂O | 2-Bromo-1-phenylpropan-1-ol | Good |

| 4 | 1-Hexene | Acetone/H₂O | 1-Bromohexan-2-ol | Good |

Yields are reported as "good" in the cited general literature.

References

An In-depth Technical Guide to N-Bromosaccharin: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromosaccharin (NBSac), a derivative of saccharin (B28170), has emerged as a significant reagent in organic synthesis, offering distinct advantages over more common N-bromo compounds like N-bromosuccinimide (NBS). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and key applications. The document includes detailed experimental protocols for its preparation, quantitative data for comparative analysis, and mechanistic diagrams to illustrate its reactivity in key chemical transformations. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this powerful brominating and oxidizing agent.

Introduction

This compound, systematically named 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a white to off-white crystalline solid.[1] Its structure features a benzene (B151609) ring fused to a five-membered heterocyclic ring containing nitrogen and sulfur, with a bromine atom attached to the nitrogen.[1] This unique structure confers upon it distinct reactivity, particularly as a source of electrophilic bromine for a variety of organic transformations. While sharing similarities with the widely used N-bromosuccinimide (NBS), this compound often exhibits greater reactivity and selectivity, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Discovery and History

The history of N-bromo imides as selective brominating agents dates back to the early 20th century. The Wohl-Ziegler reaction, reported in 1919 by Alfred Wohl and later expanded upon by Karl Ziegler in 1942, established the use of N-bromoamides and N-bromoimides for the allylic and benzylic bromination of hydrocarbons.[2] While Ziegler's 1942 work is renowned for its comprehensive study of N-bromosuccinimide, it also laid the groundwork for the investigation of other N-bromo compounds.

The first synthesis of this compound was also reported by Ziegler and his colleagues. Their initial attempts to prepare this compound by reacting alkali salts of saccharin with bromine in an aqueous solution were unsuccessful. A significant breakthrough came with the use of the silver salt of saccharin, which, when reacted with bromine in carbon tetrachloride, yielded this compound. This early work highlighted the potential of this compound as a brominating agent, noting its different reactivity compared to NBS.

Over the years, synthetic methodologies for this compound have been refined to improve yield, purity, and safety. These developments have made this compound more accessible for research and industrial applications, leading to a deeper understanding of its chemical properties and a broader range of synthetic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in organic synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNO₃S | [3][4] |

| Molecular Weight | 262.08 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 160 °C (decomposes) | [5] |

| Boiling Point | 404.4 °C (predicted) | [5] |

| CAS Number | 35812-01-2 | [3][4] |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound. Below are detailed protocols for two common and effective methods.

Synthesis from Saccharin and Potassium Bromide/Oxone® (A Green Chemistry Approach)

This method offers a safer and more environmentally friendly alternative to traditional bromination methods that use elemental bromine.

Experimental Protocol:

-

To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol) and potassium bromide (6.00 g, 50 mmol) in water (250 mL), add sodium carbonate (2.65 g, 25 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Oxone® (potassium peroxymonosulfate, 30.75 g, 50 mmol) in water (30 mL) to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

The this compound product will precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water and dry it to obtain pure this compound.

Synthesis via In Situ Generation of Bromine Chloride

This method provides a high-yield synthesis of this compound.

Experimental Protocol:

Note: This procedure should be carried out in a well-ventilated fume hood due to the handling of bromine and chlorine sources.

-

Prepare a solution of sodium saccharin in an appropriate solvent.

-

Generate bromine chloride (BrCl) in situ by reacting a suitable bromide source (e.g., sodium bromide) with a chloride source (e.g., sodium hypochlorite) under acidic conditions.

-

Slowly add the freshly prepared bromine chloride solution to the solution of sodium saccharin with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, isolate the this compound product by filtration or extraction.

-

Purify the crude product by recrystallization to obtain high-purity this compound.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of organic transformations. Its reactivity is primarily attributed to the electrophilic nature of the bromine atom.

Allylic and Benzylic Bromination

Similar to NBS, this compound is an excellent reagent for the free-radical bromination of allylic and benzylic C-H bonds.[6] The reaction is typically initiated by light or a radical initiator. The key advantage of using N-bromo reagents like NBSac and NBS is that they provide a low, steady concentration of bromine in the reaction mixture, which favors radical substitution over competing ionic addition to the double bond.[7][8]

The generally accepted mechanism for allylic bromination with N-bromo reagents is depicted below.

Caption: Wohl-Ziegler Allylic Bromination Mechanism.

Oxidation of Alcohols

This compound is an effective oxidizing agent for the conversion of alcohols to aldehydes and ketones. Secondary alcohols are oxidized to ketones, while primary alcohols can be selectively oxidized to aldehydes.[9] The mechanism of alcohol oxidation by N-bromo reagents generally involves the formation of an intermediate which then undergoes an E2-type elimination.[10][11][12]

A plausible mechanism for the oxidation of a secondary alcohol with this compound is outlined below.

References

- 1. Buy this compound | 35812-01-2 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. nbinno.com [nbinno.com]

- 8. orgosolver.com [orgosolver.com]

- 9. researchgate.net [researchgate.net]